Welcome to the BenchChem Online Store!
molecular formula C24H27BrNP B1320123 Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide CAS No. 23072-03-9

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide

Cat. No. B1320123
M. Wt: 440.4 g/mol
InChI Key: HKLRVZSQJCQGQN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07317026B2

Procedure details

A mixture of 2-phenoxyethyl bromide (90.6 g, 0.45 mol), triphenylphosphine (119.2 g, 0.45 mol), and phenol (854 g) was heated to a melt and then stirred over a hot oil bath (107-114° C.) for ˜24 h. The reaction mixture was extracted with 6:1 heptane/EtOAc (3×2 L), 9:1 heptane/EtOAc (3×0.5 L), and heptane (300 mL) to give an oil that solidified. After dissolving the reaction mixture in DMSO, the mixture was warmed, treated with pyrrolidine (150 mL), and stirred over a hot oil bath (50-55° C.) for 1.5 h. The reaction mixture was cooled to room temperature, seeded for crystallization, and treated slowly and intermittently with increasing amounts of t-butyl methyl ether (TBME) until it was evident that crystallization was complete. The solid was filtered, washed with TBME and then with heptane, and vacuum dried to give 90.27 g of the desired product. The structure was confirmed by 1H NMR.
Quantity
90.6 g
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step One
Quantity
854 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O(CC[Br:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]1([P:17]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:16]=CC=CC=1.C1(O)C=CC=CC=1.[NH:37]1[CH2:41][CH2:40][CH2:39][CH2:38]1>CS(C)=O>[Br-:10].[N:37]1([CH2:16][CH2:11][P+:17]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:41][CH2:40][CH2:39][CH2:38]1 |f:5.6|

Inputs

Step One
Name
Quantity
90.6 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCBr
Name
Quantity
119.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
854 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
stirred over a hot oil bath (107-114° C.) for ˜24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to a melt
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 6:1 heptane/EtOAc (3×2 L), 9:1 heptane/EtOAc (3×0.5 L), and heptane (300 mL)
CUSTOM
Type
CUSTOM
Details
to give an oil that solidified
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
STIRRING
Type
STIRRING
Details
stirred over a hot oil bath (50-55° C.) for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
seeded for crystallization
ADDITION
Type
ADDITION
Details
treated slowly and intermittently with increasing amounts of t-butyl methyl ether (TBME) until it
CUSTOM
Type
CUSTOM
Details
was evident that crystallization
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with heptane, and vacuum dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[Br-].N1(CCCC1)CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.